Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide
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Overview
Description
Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide is a complex organic compound with the molecular formula C24H48ClN2NaO4 and a molecular weight of 487.092 g/mol. This compound is known for its unique structure, which includes a long hydrophobic tail and a hydrophilic head, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide typically involves the reaction of stearic acid with aminoethylethanolamine to form an amide-imidazoline intermediate. This intermediate is then carboxymethylated using chloroacetic acid and neutralized with sodium hydroxide to yield the final product. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and pH is maintained. The raw materials are added in a specific sequence, and the reaction is monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and other pharmaceutical applications.
Industry: The compound is widely used in the cosmetics and personal care industry as a conditioning agent.
Mechanism of Action
The mechanism of action of sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide involves its interaction with cell membranes and proteins . The hydrophobic tail interacts with lipid bilayers, while the hydrophilic head interacts with aqueous environments, leading to the formation of micelles and other structures . This property makes it effective as a surfactant and emulsifier .
Comparison with Similar Compounds
Similar Compounds
Stearic acid: A fatty acid used in the synthesis of sodium carboxymethylstearylhydroxy-ethyl imidazolinium hydroxide.
Aminoethylethanolamine: An amine used in the formation of the amide-imidazoline intermediate.
Chloroacetic acid: Used for carboxymethylation in the synthesis process.
Uniqueness
This compound is unique due to its combination of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and emulsifier . Its specific structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C25H49N2NaO4 |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
sodium;2-(3-ethyl-4-hydroxy-5-octadecyl-4,5-dihydro-1H-imidazol-3-ium-2-yl)acetate;hydroxide |
InChI |
InChI=1S/C25H48N2O3.Na.H2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(30)27(4-2)23(26-22)21-24(28)29;;/h22,25,30H,3-21H2,1-2H3,(H,28,29);;1H2/q;+1;/p-1 |
InChI Key |
BHAFNVIHHUBNAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1C([N+](=C(N1)CC(=O)[O-])CC)O.[OH-].[Na+] |
Origin of Product |
United States |
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